2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione is a unique organic compound characterized by its imidazolidinethione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of 1,1-dimethyl-2-hydroxyethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidinethione ring. The reaction mixture is then purified through recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted imidazolidinethiones
Scientific Research Applications
1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase.
Pathways Involved: It modulates the redox balance within cells, thereby exerting its effects on cellular processes related to inflammation and oxidative damage.
Comparison with Similar Compounds
- 1,1-Dimethyl-2-hydroxyethyl radical
- N-(1,1-Dimethyl-2-hydroxyethyl)benzamide
- 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Comparison: 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione stands out due to its unique imidazolidinethione ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Properties
CAS No. |
63907-13-1 |
---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13) |
InChI Key |
LIWRZJFRQMAMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=S)N1)C(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.